1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride
Overview
Description
1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an indole ring fused with a tetrahydropyridine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methyl-1,2,3,6-tetrahydropyridine and indole derivatives.
Coupling Reaction: The key step involves coupling the tetrahydropyridine moiety with the indole ring. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the tetrahydropyridine ring to a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole or tetrahydropyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a neuroprotective agent and its effects on neurotransmitter systems.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders such as Parkinson’s disease.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, apoptosis, and neuroinflammation, contributing to its neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in organic synthesis and as a reagent in Suzuki coupling reactions.
Uniqueness
1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride stands out due to its unique indole-tetrahydropyridine structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.ClH/c1-16-10-13(11-6-8-15-9-7-11)12-4-2-3-5-14(12)16;/h2-6,10,15H,7-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFQNTFRUCOHTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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